molecular formula C16H17N5O4 B2797910 2-(1,3-dimethyl-8-(methyl(phenyl)amino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021250-57-6

2-(1,3-dimethyl-8-(methyl(phenyl)amino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B2797910
CAS No.: 1021250-57-6
M. Wt: 343.343
InChI Key: GAYTUAKAHDBPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dimethyl-8-(methyl(phenyl)amino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It is structurally similar to 8-phenyltheophylline , a potent and selective antagonist for the adenosine receptors A1 and A2A . Therefore, it is possible that this compound may also interact with these receptors.

Mode of Action

Based on its structural similarity to 8-phenyltheophylline , it may act as an antagonist at adenosine receptors, blocking the action of adenosine, a neurotransmitter that has various functions in the body including regulation of heart rate and muscle contractions.

Biochemical Pathways

Adenosine receptors, which this compound may target, are involved in a variety of biochemical pathways, including those related to cardiovascular function, neurotransmission, and inflammation .

Pharmacokinetics

They are metabolized by the liver and excreted in the urine .

Result of Action

By potentially blocking adenosine receptors, it could have effects such as increasing heart rate, constricting blood vessels, and modulating neurotransmission .

Properties

IUPAC Name

2-[1,3-dimethyl-8-(N-methylanilino)-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-18(10-7-5-4-6-8-10)15-17-13-12(21(15)9-11(22)23)14(24)20(3)16(25)19(13)2/h4-8H,9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYTUAKAHDBPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.